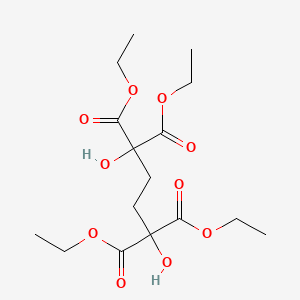![molecular formula C30H24N4O2 B5065369 N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5065369.png)
N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-tumor and anti-angiogenic properties, making it a promising candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 involves the inhibition of several kinases that are involved in tumor growth and angiogenesis. Specifically, this compound has been shown to inhibit the activity of RAF kinase, which is involved in the MAPK/ERK signaling pathway. This pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and survival. By inhibiting RAF kinase, this compound 43-9006 can help to slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects in vitro and in vivo. In addition to inhibiting RAF kinase, this compound has also been shown to inhibit the activity of VEGFR-2, which is involved in angiogenesis. This can help to prevent the formation of new blood vessels that are necessary for tumor growth. This compound 43-9006 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 in lab experiments is its specificity for certain kinases, such as RAF kinase and VEGFR-2. This can help to minimize off-target effects and improve the accuracy of the results. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and dosage used.
Zukünftige Richtungen
There are several future directions for research on N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006. One area of interest is the development of new analogs or derivatives of this compound that may have improved efficacy or reduced toxicity. Another area of interest is the investigation of the potential use of this compound 43-9006 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in treating other diseases beyond cancer.
Synthesemethoden
N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis of this compound has been described in several scientific publications, and the process typically involves the use of organic solvents and catalysts.
Wissenschaftliche Forschungsanwendungen
N-{4-[5-(benzoylamino)-1-(2-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide 43-9006 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. This compound has also been investigated for its potential use in treating other diseases, such as psoriasis and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-[5-benzamido-1-(2-methylphenyl)pyrazol-3-yl]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O2/c1-21-10-8-9-15-27(21)34-28(32-30(36)24-13-6-3-7-14-24)20-26(33-34)22-16-18-25(19-17-22)31-29(35)23-11-4-2-5-12-23/h2-20H,1H3,(H,31,35)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CETBSFKZTJPRBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


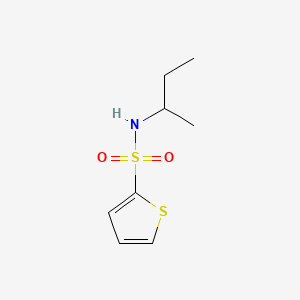
![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5065302.png)
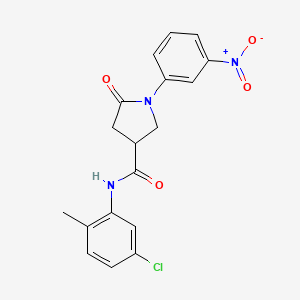
![5-{3-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5065315.png)
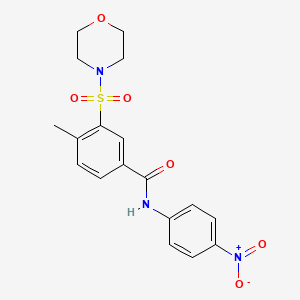
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B5065322.png)
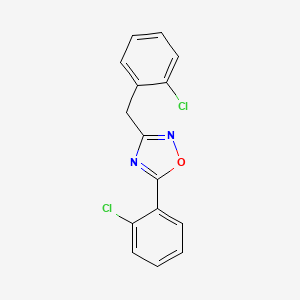
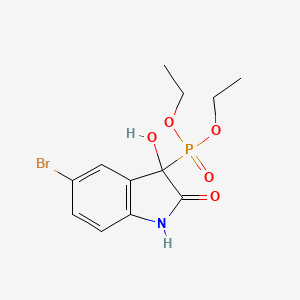
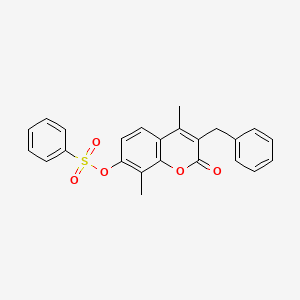
![1-(4-bromophenyl)-5-[(hexylamino)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5065349.png)
![N-(3-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5065355.png)
![N-(4-chloro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5065365.png)
